molecular formula C14H20BClO2 B1463893 2-(4-Chloro-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1111096-20-8

2-(4-Chloro-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1463893
CAS No.: 1111096-20-8
M. Wt: 266.57 g/mol
InChI Key: RDHCSMWEYOUZIO-UHFFFAOYSA-N
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Description

The compound is a boronic ester, which are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of a similar compound, 4-Chloro-3,5-dimethylphenol, consists of a phenol group with chlorine and methyl substituents . The exact structure of your compound would also include a boronic ester group .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, 4-Chloro-3,5-dimethylphenol has a melting point of 114-116 °C and a boiling point of 246 °C .

Scientific Research Applications

Catalytic Reactions and Synthesis

A regio- and stereoselective method has been developed for the synthesis of various 2-silylallylboronates from allenes and 2-(dimethylphenylsilanyl)-4,4,5,5-tetramethyl[1,3,2]dioxaborolane, catalyzed by palladium complexes. This method is noteworthy for its total regioselectivity and high E stereoselectivity, making it a valuable tool in organic synthesis, especially for the synthesis of homoallylic alcohols in a highly selective manner (Kuo-Jui Chang et al., 2005).

Boron-Containing Compounds

Novel boron-containing stilbene derivatives have been synthesized through a one-pot protocol, indicating the versatility of 2-(4-Chloro-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in creating boron-capped polyenes. These compounds exhibit potential for new materials in LCD technology and are under investigation for therapeutic applications in neurodegenerative diseases (B. Das et al., 2015).

Catalytic Hydroboration

The catalytic activity and selectivity of a boron-substituted hydroxycycylopentadienyl ruthenium hydride for the hydroboration of aldehydes, imines, and ketones have been investigated, showcasing the compound's utility in the mild and selective reduction of these functional groups. This research expands the toolbox of catalysts available for selective hydroboration reactions, important for the synthesis of a variety of organic compounds (Liza Koren-Selfridge et al., 2009).

Fluorescence and Material Science

A new 4-substituted pyrene derivative incorporating a phenyl boronic ester has been developed for the detection of H2O2 in living cells. This demonstrates the compound's role in creating functional materials with potential applications in biological sensing and imaging (Jing Nie et al., 2020).

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. For example, 4-Chloro-3,5-dimethylphenol is harmful if swallowed and causes skin and eye irritation .

Future Directions

The future directions for research on this compound would depend on its potential applications. Boronic esters have been widely studied for their use in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BClO2/c1-9-7-11(8-10(2)12(9)16)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHCSMWEYOUZIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682230
Record name 2-(4-Chloro-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111096-20-8
Record name 2-(4-Chloro-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111096-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chloro-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Chloro-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Chloro-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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